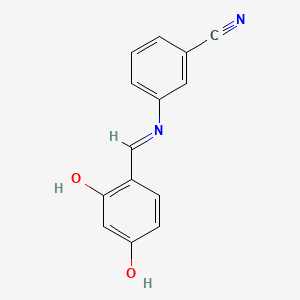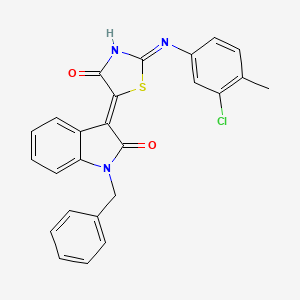
2-amino-3-benzoyl-1-(4-chlorophenyl)-7,7-dimethyl-4-(4-nitrophenyl)-6,8-dihydro-4H-quinolin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-3-benzoyl-1-(4-chlorophenyl)-4-{4-nitrophenyl}-7,7-dimethyl-4,6,7,8-tetrahydro-5(1H)-quinolinone is a complex organic compound with a unique structure that includes multiple aromatic rings, a nitro group, and a quinolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-benzoyl-1-(4-chlorophenyl)-4-{4-nitrophenyl}-7,7-dimethyl-4,6,7,8-tetrahydro-5(1H)-quinolinone typically involves multi-step organic reactions. One common method involves the condensation of appropriate benzoyl and chlorophenyl derivatives with a nitrophenyl compound under controlled conditions. The reaction is often catalyzed by acids or bases and may require elevated temperatures to proceed efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH would be essential to ensure high yield and purity. Solvent recovery and recycling, as well as waste management, are also critical aspects of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
2-amino-3-benzoyl-1-(4-chlorophenyl)-4-{4-nitrophenyl}-7,7-dimethyl-4,6,7,8-tetrahydro-5(1H)-quinolinone can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-amino-3-benzoyl-1-(4-chlorophenyl)-4-{4-nitrophenyl}-7,7-dimethyl-4,6,7,8-tetrahydro-5(1H)-quinolinone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and possible interactions with biological targets.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-amino-3-benzoyl-1-(4-chlorophenyl)-4-{4-nitrophenyl}-7,7-dimethyl-4,6,7,8-tetrahydro-5(1H)-quinolinone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-3-benzoyl-1-(3-chlorophenyl)-4-(4-chlorophenyl)-4,6,7,8-tetrahydroquinolin-5-one
- 2-amino-3-benzoyl-1-(4-chlorophenyl)-4-(3-nitrophenyl)-4,6,7,8-tetrahydroquinolin-5-one
Uniqueness
Compared to similar compounds, 2-amino-3-benzoyl-1-(4-chlorophenyl)-4-{4-nitrophenyl}-7,7-dimethyl-4,6,7,8-tetrahydro-5(1H)-quinolinone stands out due to its unique combination of functional groups and structural features
Properties
Molecular Formula |
C30H26ClN3O4 |
|---|---|
Molecular Weight |
528.0 g/mol |
IUPAC Name |
(3E)-1-(4-chlorophenyl)-3-[hydroxy(phenyl)methylidene]-2-imino-7,7-dimethyl-4-(4-nitrophenyl)-6,8-dihydro-4H-quinolin-5-one |
InChI |
InChI=1S/C30H26ClN3O4/c1-30(2)16-23-26(24(35)17-30)25(18-8-12-22(13-9-18)34(37)38)27(28(36)19-6-4-3-5-7-19)29(32)33(23)21-14-10-20(31)11-15-21/h3-15,25,32,36H,16-17H2,1-2H3/b28-27+,32-29? |
InChI Key |
VSTQABRLDIYCAF-WEVDTNCASA-N |
Isomeric SMILES |
CC1(CC2=C(C(/C(=C(/C3=CC=CC=C3)\O)/C(=N)N2C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)[N+](=O)[O-])C(=O)C1)C |
Canonical SMILES |
CC1(CC2=C(C(C(=C(C3=CC=CC=C3)O)C(=N)N2C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)[N+](=O)[O-])C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-[1-(2-chloroethyl)-2-oxoindol-3-ylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B13378967.png)
![N-[2-[2-[(Z)-(3-chloro-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-2-oxoethyl]-4-(4-methoxyphenyl)butanamide](/img/structure/B13378971.png)
![3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13378972.png)

![(5E)-2-(4-methoxyanilino)-5-[[4-(trifluoromethyl)phenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B13378987.png)
![3-{[(4-Bromo-3-methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B13378993.png)
![2-{[(4-Bromo-3-chlorophenyl)imino]methyl}phenol](/img/structure/B13379010.png)
![ethyl 2-[2-bromo-4-[(E)-[2-(4-fluoroanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetate](/img/structure/B13379013.png)
![1-(3-chlorobenzyl)-3-[4-(2-furyl)-2-oxo-3-butenyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B13379016.png)
![Ethyl 2-(acetylamino)-7-[(2-bromobenzoyl)hydrazono]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B13379025.png)
![1-[(2,4-Dichlorophenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B13379026.png)


![4-chloro-N'-[1-(2,4-dihydroxyphenyl)ethylidene]benzohydrazide](/img/structure/B13379052.png)
